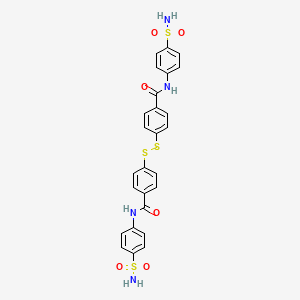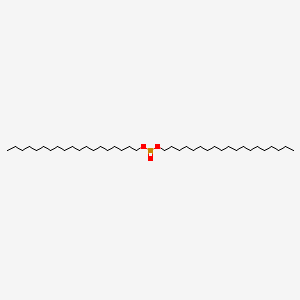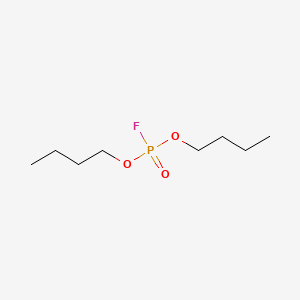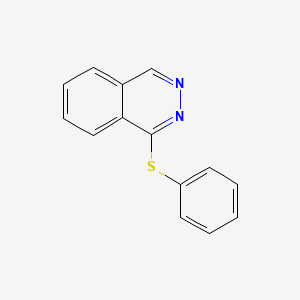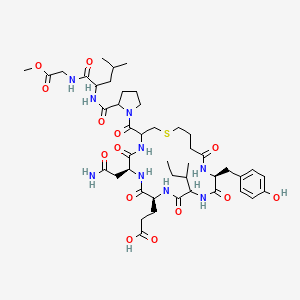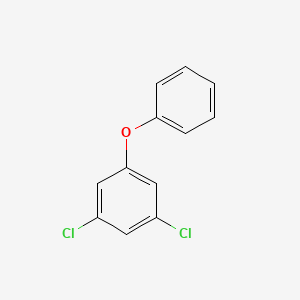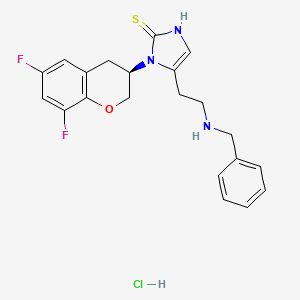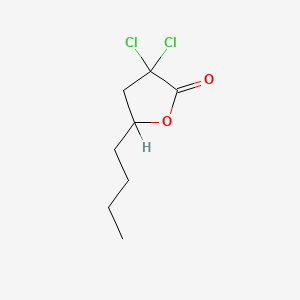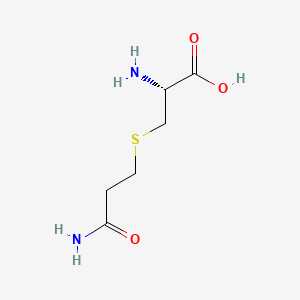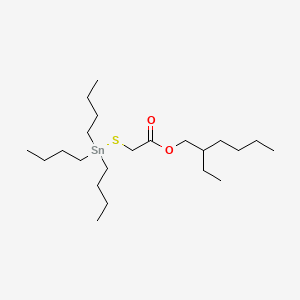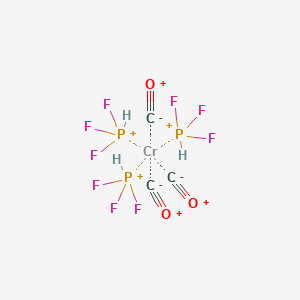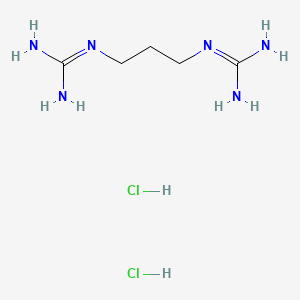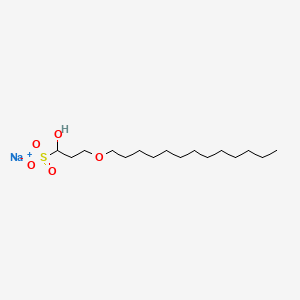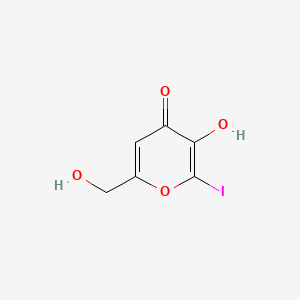
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodokojic acid, also known as 2-iodo-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one, is a derivative of kojic acid. Kojic acid is a natural product derived from various fungi, particularly Aspergillus and Penicillium species. 6-Iodokojic acid is known for its low toxicity, mutagenicity, and carcinogenicity, as well as its antifungal and antimicrobial activities . It has been used in the pharmaceutical and cosmetic industries due to its ability to inhibit melanin production and suppress the formation of brown spots and freckles on human skin .
Vorbereitungsmethoden
The synthesis of 6-Iodokojic acid typically involves the iodination of kojic acid. One common method is the reaction of kojic acid with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
6-Iodokojic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to kojic acid or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Iodokojic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Its antifungal and antimicrobial properties make it useful in biological studies.
Medicine: It is investigated for its potential as a tyrosinase inhibitor, which can be used in treatments for hyperpigmentation disorders.
Industry: It is used in the cosmetic industry as a skin-lightening agent and in the food industry as a preservative
Wirkmechanismus
The primary mechanism of action of 6-Iodokojic acid is its ability to inhibit tyrosinase, an enzyme crucial for melanin synthesis. By chelating the copper ions in the active site of tyrosinase, it prevents the enzyme from catalyzing the conversion of tyrosine to melanin . This inhibition leads to a reduction in melanin production, making it effective in treating hyperpigmentation disorders. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
6-Iodokojic acid is unique among kojic acid derivatives due to the presence of the iodine atom, which enhances its biological activity and stability. Similar compounds include:
Kojic acid: The parent compound, known for its skin-lightening properties.
Kojic acid dipalmitate: A more stable derivative used in cosmetic formulations.
2-Iodokojic acid: Another iodinated derivative with similar properties
Eigenschaften
CAS-Nummer |
40838-33-3 |
|---|---|
Molekularformel |
C6H5IO4 |
Molekulargewicht |
268.01 g/mol |
IUPAC-Name |
3-hydroxy-6-(hydroxymethyl)-2-iodopyran-4-one |
InChI |
InChI=1S/C6H5IO4/c7-6-5(10)4(9)1-3(2-8)11-6/h1,8,10H,2H2 |
InChI-Schlüssel |
BYCBPFTYBNDJQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C(C1=O)O)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


